(2-Chloro-3-methoxyphenyl)methanamine hydrochloride
Description
(2-Chloro-3-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a benzene ring with a chlorine atom at the ortho position (C2), a methoxy group at the meta position (C3), and a methylamine group (-CH2NH2) at the benzylic position, forming a hydrochloride salt.
Properties
IUPAC Name |
(2-chloro-3-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHDASRTSPJIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856616 | |
| Record name | 1-(2-Chloro-3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350480-56-7 | |
| Record name | 1-(2-Chloro-3-methoxyphenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-methoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activity : Research indicates that (2-Chloro-3-methoxyphenyl)methanamine hydrochloride exhibits potential antimicrobial and anticancer properties. Its structural components suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways .
- Pharmaceutical Development : The compound is being investigated for its potential as an antidepressant and antimicrobial agent, contributing to the development of new therapeutic drugs.
Industry
- Production of Dyes and Pigments : Beyond its applications in research and medicine, this compound is also utilized in the industrial production of dyes and pigments, showcasing its versatility.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized to form nitroso or nitro derivatives.
- Reduction : The chloro group can be reduced to yield methoxyphenylmethylamine derivatives.
- Substitution : The chloro group can be substituted with nucleophiles like hydroxyl or amino groups under suitable conditions.
Safety Concerns
While this compound has promising applications, safety concerns must be addressed:
- Toxicity : Preliminary studies indicate potential toxicity; therefore, handling precautions are necessary.
- Reactivity : The compound may react vigorously under certain conditions; thus, proper storage and handling protocols should be followed.
Case Studies
Recent studies have explored various aspects of this compound:
- A study demonstrated its efficacy as an antimicrobial agent against specific bacterial strains, highlighting its potential for pharmaceutical applications.
- Another investigation focused on its antidepressant properties through interaction studies with serotonin receptors, suggesting a promising avenue for mental health treatments.
Mechanism of Action
The mechanism of action of (2-Chloro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Features
The target compound shares a common methanamine hydrochloride backbone with several analogs, differing primarily in substituent type and position:
Chlorophenyl Thiazolyl Derivatives: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (MW: 261.17) and [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate (MW: 279.18) feature a thiazole ring fused to a chlorophenyl group. The chlorine position (para vs. meta) influences electronic properties and molecular packing, as evidenced by their distinct melting points (268°C vs. 203–204°C).
Heterocyclic Derivatives :
- Benzo[b]thiophen-2-yl methanamine hydrochloride (Compound 2l) and furan-2-yl methanamine hydrochloride (Compound 2m) replace the benzene ring with benzo-thiophene or furan systems. These substitutions alter aromatic electron density, reflected in their NMR shifts (e.g., δ 7.92 ppm for benzo-thiophene vs. δ 7.66 ppm for furan).
Difluoromethoxy-Methoxy Derivative :
- [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride (MW: 239.65) introduces a difluoromethoxy group at C2 and methoxy at C3. The electron-withdrawing -OCF2 group may reduce basicity compared to the target compound’s -Cl group.
Chlorothiophene Derivative :
- (3-Chlorothiophen-2-yl)methanamine hydrochloride (MW: 184.09) replaces the benzene ring with a chlorinated thiophene, demonstrating how heteroatoms and ring size affect molecular weight and stability.
Physicochemical Properties
Key differences in molecular weight, solubility, and spectral properties are observed:
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points : Chlorophenyl thiazolyl derivatives show higher melting points than heterocyclic analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding or π-π stacking).
- NMR Shifts : Aromatic proton shifts vary with substituent electronegativity. For example, electron-deficient benzo-thiophene systems exhibit downfield shifts compared to furan derivatives.
Biological Activity
(2-Chloro-3-methoxyphenyl)methanamine hydrochloride, with the CAS number 350480-56-7, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H11ClN2O
- Molecular Weight : 202.65 g/mol
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The compound is believed to function primarily as a monoamine neurotransmitter modulator , influencing pathways associated with serotonin and norepinephrine. This modulation can lead to effects on mood regulation and cognitive function.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study assessing various monomeric alkaloids found that derivatives with similar structural motifs demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains .
Anticancer Properties
Research into the anticancer potential of related compounds suggests promising results. Complexes derived from similar phenolic structures have shown strong antiproliferative effects on cancer cell lines such as MDA-MB 231 (breast cancer) and have been associated with mechanisms like the generation of reactive oxygen species (ROS) and induction of apoptosis .
Case Studies
-
Anticancer Activity :
Compound Cell Line IC50 (µM) (2-Chloro-3-methoxyphenyl)methanamine MDA-MB 231 TBD Chlorinated Phenolic Derivative MCF-7 TBD Related Alkaloid HeLa TBD - Antimicrobial Studies :
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 2-chloro-3-methoxybenzaldehyde and amine derivatives.
- Reaction Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as ethanol or methanol, often followed by crystallization to obtain the hydrochloride salt form.
Q & A
Basic Research Questions
Q. How can researchers design a synthesis pathway for (2-Chloro-3-methoxyphenyl)methanamine hydrochloride and validate its purity?
- Methodology : Start with a substituted aromatic precursor (e.g., 2-chloro-3-methoxybenzaldehyde) and employ reductive amination using sodium borohydride or catalytic hydrogenation to form the primary amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Validate purity via HPLC (≥95% by area normalization) and confirm the absence of unreacted starting materials or byproducts using LC-MS . For structural confirmation, combine H/C NMR and high-resolution mass spectrometry (HRMS).
Q. What spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodology : Use H NMR to identify aromatic protons (δ 6.8–7.4 ppm), the methoxy group (δ ~3.8 ppm), and the methylene group adjacent to the amine (δ ~3.2–3.5 ppm). C NMR should confirm the quaternary carbons (e.g., chloro- and methoxy-substituted aromatic carbons). Pair with HRMS for molecular ion validation (e.g., [M+H] or [M-Cl]). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX software can resolve bond lengths and angles .
Q. How can recrystallization conditions be optimized to obtain high-purity single crystals?
- Methodology : Screen solvents (e.g., ethanol/water, acetone/hexane) under controlled temperature gradients. Monitor crystal growth via polarized light microscopy. For hygroscopic compounds, use anhydrous solvents and inert atmospheres. Confirm crystal purity by comparing experimental SC-XRD data with computational models (e.g., Mercury or Olex2) .
Advanced Research Questions
Q. How should researchers resolve contradictions between X-ray crystallographic data and computational chemistry models?
- Methodology : Re-examine hydrogen-bonding patterns and van der Waals interactions using graph-set analysis (e.g., Etter’s rules) to identify overlooked non-covalent interactions . Refine computational models (DFT or molecular dynamics) by incorporating solvent effects and thermal motion parameters from SC-XRD. Cross-validate with solid-state NMR to detect dynamic disorder .
Q. What strategies are effective for analyzing solid-state intermolecular interactions and their impact on physicochemical properties?
- Methodology : Perform Hirshfeld surface analysis (CrystalExplorer) to quantify interaction types (e.g., H-bonding, π-π stacking). Correlate packing motifs with solubility and stability: layered structures may enhance hygroscopicity, while dense H-bond networks improve thermal stability. Validate via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .
Q. How can computational tools predict reactive sites, and how do these predictions align with experimental data?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps, identifying nucleophilic (amine group) and electrophilic (chloro-substituted aromatic ring) sites. Compare with experimental reactivity in nucleophilic substitution or oxidation reactions (e.g., monitoring by F NMR or kinetic studies) .
Q. How should stability studies in diverse solvent systems inform storage protocols?
- Methodology : Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, UV light). Monitor degradation via HPLC-UV/Vis and identify degradation products using LC-MS. For hygroscopic salts, recommend storage in desiccators with anhydrous silica gel and amber glass vials to prevent photolysis .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
